molecular formula C8H10Cl2N2 B2557315 4,6-Dichloro-2-isobutylpyrimidine CAS No. 1164116-18-0

4,6-Dichloro-2-isobutylpyrimidine

Cat. No.: B2557315
CAS No.: 1164116-18-0
M. Wt: 205.08
InChI Key: IRJXGGROVGQOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-isobutylpyrimidine is a chemical compound with the molecular formula C8H10Cl2N2 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyrimidine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.09 . It is stored at room temperature and appears as a liquid .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including those structurally related to 4,6-dichloro-2-isobutylpyrimidine, play a crucial role in medicinal chemistry and pharmaceutical research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms within a six-membered ring. They exhibit a wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and investigation of pyrimidine derivatives have highlighted their potent anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed structure-activity relationship (SAR) analyses provide insights into designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Pyrimidine Scaffolds in Anticancer Research

Pyrimidine-based compounds also exhibit significant anticancer activities. The anticancer potential of pyrimidines in fused scaffolds has been demonstrated through various research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. A review of patent literature from 2009 onwards highlights the ongoing interest in pyrimidine-based anticancer agents. The promising activity displayed by these compounds positions them as potential future drug candidates, with a significant number of patents published on pyrimidine-based anticancer agents, underscoring the current research focus in this area (Kaur et al., 2014).

Pyrimidines in Alzheimer's Disease Research

The search for effective anti-Alzheimer's agents has led to the investigation of pyrimidine derivatives. Pyrimidine is an aromatic and heterocyclic organic compound with a nonpoisonous nature, making it an attractive scaffold in medicinal chemistry. Despite the challenges in addressing neurological disorders, research on anti-Alzheimer's drugs has highlighted the potential of pyrimidine moieties as therapeutic agents. The structure-activity relationship (SAR)-based approach emphasizes pharmacological advancements of pyrimidine derivatives in treating Alzheimer's disease, offering new avenues for research and development in this field (Das et al., 2021).

Mechanism of Action

While the specific mechanism of action for 4,6-Dichloro-2-isobutylpyrimidine is not mentioned, pyrimidines in general are known to exhibit a range of pharmacological effects including anti-inflammatory activities .

Safety and Hazards

4,6-Dichloro-2-isobutylpyrimidine is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4,6-Dichloro-2-isobutylpyrimidine are not mentioned, it’s worth noting that pyrimidines have a wide range of pharmacological applications and continue to be an area of active research .

Properties

IUPAC Name

4,6-dichloro-2-(2-methylpropyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJXGGROVGQOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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